5,6-Dichlorobenzo[c][1,2,5]thiadiazole
Overview
Description
5,6-Dichlorobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C6H2Cl2N2S . It has a molecular weight of 205.07 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one study describes the use of Sonogashira and Stille reactions in the synthesis process . Another research paper reports the synthesis and optical characterization of seven benzo[c][1,2,5]thiadiazole (BTD) donor-acceptor dyes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of chlorine, nitrogen, and sulfur atoms in its benzothiadiazole ring . Further structural investigation of this compound can be done using X-ray diffraction method .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, anodic shifts in oxidation potentials were observed for both 1Cl and 2Cl, mainly due to the significant steric hindrance and highly electronegative Cl atom substitution .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.07 . Its physical and chemical properties can be studied using various spectroscopic methods, including electrochemical analysis, electronic absorption, emission, and Raman and resonance Raman spectroscopies .
Scientific Research Applications
Polymer Solar Cells
5,6-Dichlorobenzo[c][1,2,5]thiadiazole-based polymers show significant promise in polymer solar cells, achieving power conversion efficiencies over 10%. This is attributable to their narrow-bandgap π-conjugated structure, supporting both conventional and inverted device architectures (Jin et al., 2016).
Antivirus Activities
Derivatives of this compound, specifically chloro derivatives, have been studied for their antivirus activities. Research has shown the synthesis of these derivatives and their transformation into compounds with potential antivirus properties (Belen'kaya et al., 1982).
Corrosion Inhibition
Studies on 2,5-disubstituted 1,3,4-thiadiazoles, which include this compound derivatives, have demonstrated their effectiveness as corrosion inhibitors in certain contexts. This application is particularly relevant in protecting metals like steel in acidic environments (Bentiss et al., 2007).
Semiconducting Polymers
The use of this compound in the synthesis of high-performance semiconducting polymers has been explored. This involves using it as a precursor for donor–acceptor copolymers, demonstrating its utility in advanced material synthesis (Kawashima et al., 2013).
Anticonvulsant Activities
Research into triazolothiadiazole derivatives, which include this compound structures, has shown promising results in the field of anticonvulsant medication. These compounds demonstrate significant activity in various seizure models, suggesting potential applications in neuropharmacology (Deng et al., 2012).
Antimicrobial Agents
Synthesis studies on this compound and its derivatives have highlighted their potential as antimicrobial agents. These compounds have shown effectiveness against a range of pathogenic microbes, suggesting their use in developing new antibiotics (Al-Smadi et al., 2019).
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of high-performance semiconductor polymers , indicating that its targets could be related to electronic properties of materials.
Mode of Action
5,6-Dichlorobenzo[c][1,2,5]thiadiazole is part of a class of compounds known as electron donor-acceptor systems . These systems are characterized by the presence of an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
Given its use in semiconductor polymers , it’s likely that its effects are more relevant in the field of materials science rather than biological pathways.
Result of Action
The result of the action of this compound is primarily observed in its applications in material science. For instance, it has been used in the synthesis of high-performance semiconductor polymers . The compound’s electron-accepting properties contribute to the overall performance of these materials.
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of high-performance semiconductor polymers, indicating that its targets could be related to electronic properties of materials.
Molecular Mechanism
These systems are characterized by the presence of an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .
Properties
IUPAC Name |
5,6-dichloro-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANYVGCAISPJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308136 | |
Record name | 5,6-Dichloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17821-93-1 | |
Record name | 17821-93-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dichloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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